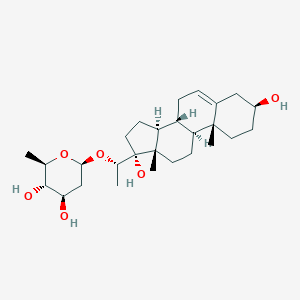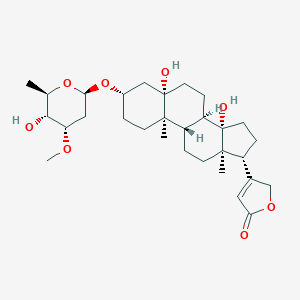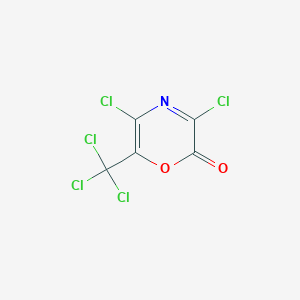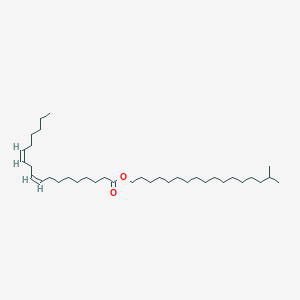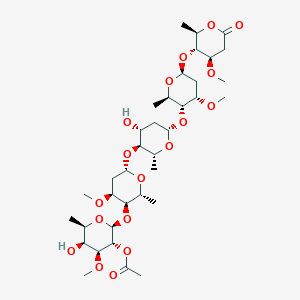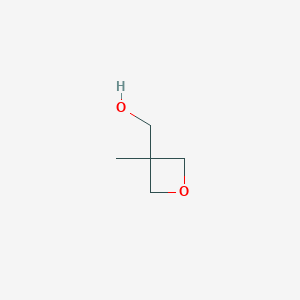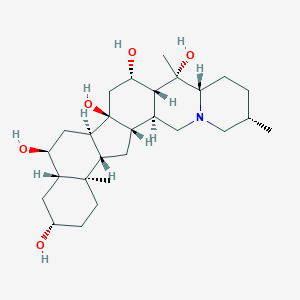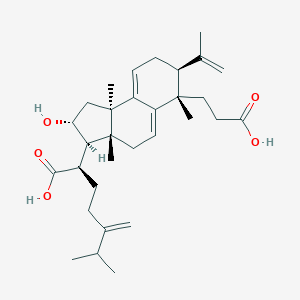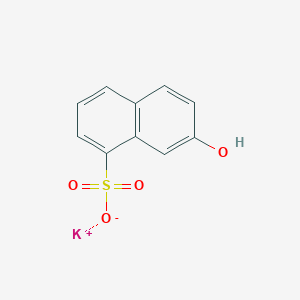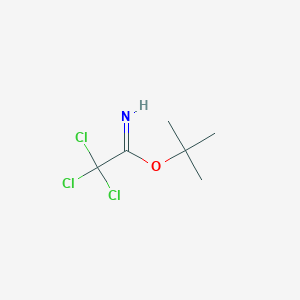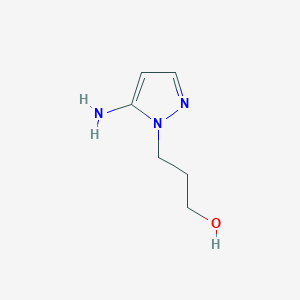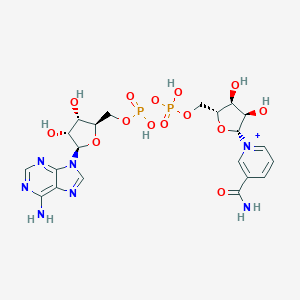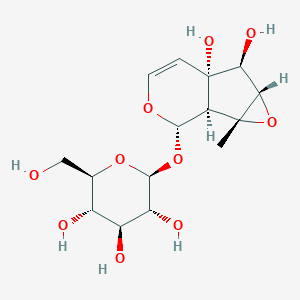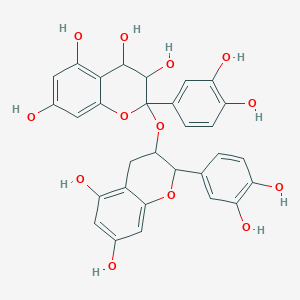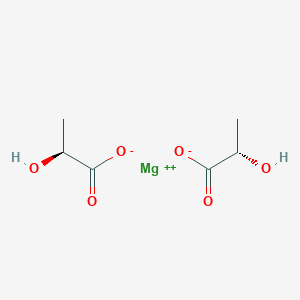
Magnesium l-lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium l-lactate is a compound that is formed by the combination of magnesium and lactic acid. It is a white, odorless, and water-soluble powder that has been studied for its potential health benefits. Magnesium l-lactate has been shown to have a variety of biochemical and physiological effects, making it a promising area of research.
Mechanism of Action
The exact mechanism of action of magnesium l-lactate is not fully understood. However, it is thought to work by regulating the levels of magnesium in the body. Magnesium is an essential mineral that is involved in many physiological processes, including muscle contraction, nerve function, and bone health. Magnesium l-lactate may help to maintain optimal magnesium levels, which in turn may help to support overall health.
Biochemical and Physiological Effects:
Magnesium l-lactate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Magnesium l-lactate has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis. Additionally, it has been shown to have a positive effect on bone health, which may make it useful in the prevention and treatment of osteoporosis.
Advantages and Limitations for Lab Experiments
One advantage of using magnesium l-lactate in lab experiments is that it is a water-soluble compound, which makes it easy to work with. Additionally, it has been well-studied and has a known mechanism of action, which makes it a reliable compound to use in research. However, one limitation of using magnesium l-lactate is that it may not be suitable for all types of experiments. For example, if the research is focused on the effects of a specific compound on a particular cell type, magnesium l-lactate may not be the most appropriate compound to use.
Future Directions
There are many potential future directions for research on magnesium l-lactate. One area of research could be focused on the potential role of magnesium l-lactate in the prevention and treatment of osteoporosis. Additionally, further research could be done to explore the anti-inflammatory effects of magnesium l-lactate, and its potential use in the treatment of inflammatory conditions such as arthritis. Further studies could also investigate the potential antioxidant properties of magnesium l-lactate and its potential use in protecting cells from damage caused by free radicals.
Synthesis Methods
Magnesium l-lactate can be synthesized by reacting magnesium hydroxide with lactic acid. The reaction produces magnesium lactate and water. The resulting compound can be purified and used for research purposes.
Scientific Research Applications
Magnesium l-lactate has been studied for its potential health benefits. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Magnesium l-lactate has also been studied for its potential role in the prevention and treatment of osteoporosis. Additionally, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.
properties
CAS RN |
132344-20-8 |
|---|---|
Product Name |
Magnesium l-lactate |
Molecular Formula |
C6H10MgO6 |
Molecular Weight |
202.45 g/mol |
IUPAC Name |
magnesium;(2S)-2-hydroxypropanoate |
InChI |
InChI=1S/2C3H6O3.Mg/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1 |
InChI Key |
OVGXLJDWSLQDRT-CEOVSRFSSA-L |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.[Mg+2] |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2] |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2] |
Other CAS RN |
862886-19-9 1698883-44-1 |
synonyms |
Magnesium (S) lactate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



